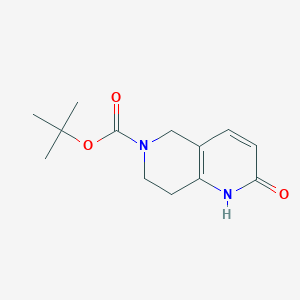

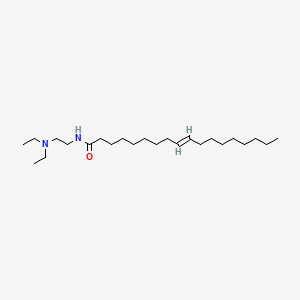

![molecular formula C12H15N3O2 B2928929 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one CAS No. 731815-56-8](/img/structure/B2928929.png)

3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

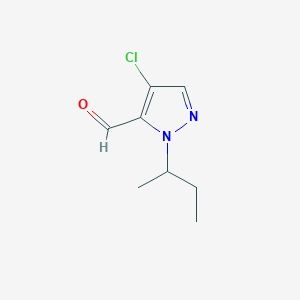

“3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one” is a unique chemical compound with the empirical formula C12H15N3O2 . It has a molecular weight of 233.27 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of the compound is COCCCNC1=Nc2ccccc2NC1=O . The InChI key is URKIWZIOHIFCGF-UHFFFAOYSA-N . These notations provide a way to represent the molecule’s structure using ASCII strings.Aplicaciones Científicas De Investigación

Pesticidal Activities

Quinoxaline derivatives, including compounds similar to 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one, have been shown to exhibit significant pesticidal activities. These compounds have been found to possess herbicidal, fungicidal, and insecticidal properties. Specific derivatives have been identified as potent herbicides and fungicides, with broad-spectrum activity against plant pathogens like Colletotrichum species. The mode of action for some of these compounds includes inhibiting protoporphyrinogen oxidase, a critical enzyme in plant biology (Liu et al., 2020).

Antimicrobial and Anticancer Activity

Quinoxaline derivatives have also been studied for their antimicrobial and anticancer activities. Research shows that these compounds exhibit moderate activity against specific strains of bacteria, although they have not demonstrated significant anticancer or anti-HIV activity in preliminary findings (Sanna et al., 1998).

Role in A3 Adenosine Receptor Antagonism

Studies have explored the use of quinoxaline derivatives as antagonists for the human A3 adenosine receptor (hA3 AR), a potential target for therapeutic intervention in various diseases. The research involved the synthesis of various derivatives and their evaluation in ligand-receptor modeling studies, contributing to the understanding of structure-activity relationships within this class of compounds (Lenzi et al., 2006).

Use in Dye Synthesis

Quinoxaline derivatives have been utilized in the synthesis of azo dyes, specifically for application as disperse dyes on polyester fibers. Their spectral properties and dye characteristics have been extensively studied (Rangnekar & Tagdiwala, 1987).

Development of Multifunctional Aldose Reductase Inhibitors

These derivatives have been considered for designing multifunctional aldose reductase inhibitors, potentially beneficial in combating diabetic complications. The research focused on compounds with antioxidant activity and the ability to alleviate oxidative stress (Qin et al., 2015).

Antiproliferative Compounds for Cancer

Quinoxaline derivatives have been designed as antiproliferative compounds, showing potential as anticancer agents. The research includes the synthesis and biological evaluation of various derivatives, highlighting their potential in cancer treatment (Bolognese et al., 2004).

Propiedades

IUPAC Name |

3-(3-methoxypropylamino)-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-17-8-4-7-13-11-12(16)15-10-6-3-2-5-9(10)14-11/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKIWZIOHIFCGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24837281 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(2-Ethoxyacetyl)-3,5-dihydro-2H-1,4-benzoxazepin-8-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2928847.png)

![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2928850.png)

![6,6-dimethyl-9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2928856.png)

![2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide](/img/structure/B2928862.png)